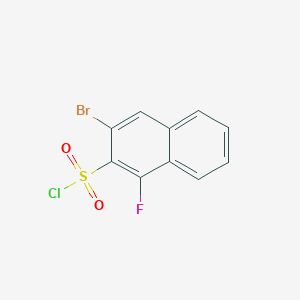

3-Bromo-1-fluoronaphthalene-2-sulfonyl chloride

Description

3-Bromo-1-fluoronaphthalene-2-sulfonyl chloride is a halogenated naphthalene derivative characterized by a sulfonyl chloride functional group at the 2-position, a bromine substituent at the 3-position, and a fluorine atom at the 1-position of the naphthalene ring. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfonyl-containing derivatives. Its structure combines electron-withdrawing groups (Br, F, and SO₂Cl) that enhance electrophilicity at the sulfonyl chloride site, making it highly reactive toward nucleophiles such as amines or alcohols .

Properties

IUPAC Name |

3-bromo-1-fluoronaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClFO2S/c11-8-5-6-3-1-2-4-7(6)9(13)10(8)16(12,14)15/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBZIGYDYNGQOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2F)S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of palladium catalysts and boron reagents to achieve the desired substitution on the naphthalene ring.

Industrial Production Methods

Industrial production methods for 3-Bromo-1-fluoronaphthalene-2-sulfonyl chloride may involve large-scale synthesis using similar coupling reactions, with optimization for yield and purity. The specific conditions, such as temperature, solvent, and reaction time, are adjusted to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-fluoronaphthalene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the bromine or fluorine atoms.

Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the sulfonyl chloride group.

Scientific Research Applications

3-Bromo-1-fluoronaphthalene-2-sulfonyl chloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the development of probes and labels for biological studies.

Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Applied in the creation of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-1-fluoronaphthalene-2-sulfonyl chloride involves its ability to undergo various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in. For example, in pharmaceutical synthesis, it may act as an intermediate in the formation of active drug molecules.

Comparison with Similar Compounds

To contextualize the properties and applications of 3-bromo-1-fluoronaphthalene-2-sulfonyl chloride, it is essential to compare it with structurally related compounds, including other halogenated naphthalene sulfonyl chlorides and sulfonamide derivatives.

Structural and Reactivity Comparisons

Key Findings :

- Electron-Withdrawing Effects: The trifunctional substitution (Br, F, SO₂Cl) in this compound creates a synergistic electron-withdrawing effect, making it more reactive toward nucleophilic substitution than mono- or di-substituted analogs (e.g., 1-fluoronaphthalene-2-sulfonyl chloride) .

- Sulfonamide Derivatives: Unlike its sulfonamide analogs (e.g., 5-(dimethylamino)naphthalene-1-sulfonamide), the sulfonyl chloride group enables direct coupling with amines under mild conditions, as demonstrated in the synthesis of carboxamide derivatives .

Biological Activity

3-Bromo-1-fluoronaphthalene-2-sulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₈BrClFOS

- Molecular Weight : 299.6 g/mol

- IUPAC Name : this compound

The compound contains a bromine atom, a fluorine atom, and a sulfonyl chloride group, which are critical for its reactivity and biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent research has indicated that halogenated compounds, particularly brominated derivatives, often exhibit significant antimicrobial properties. For instance:

- Case Study : A study on brominated marine metabolites showed that compounds with similar halogenation patterns to this compound displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The IC50 values for related compounds ranged from 2.2 µM to 4.9 µM against various bacterial strains .

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| Compound A | Staphylococcus aureus | 3.7 |

| Compound B | E. coli | 4.4 |

| Compound C | Pseudomonas aeruginosa | 4.9 |

Anti-inflammatory Activity

The sulfonyl chloride group is known for its ability to form sulfonamides, which have demonstrated anti-inflammatory effects in several studies. The mechanism involves the inhibition of pro-inflammatory cytokines.

Anticancer Activity

Research has shown that sulfonyl chlorides can act as effective inhibitors of cancer cell proliferation. For example:

- Mechanism of Action : The compound may inhibit specific signaling pathways involved in cell growth and survival, such as the MAPK/ERK pathway.

- Case Study : In vitro studies demonstrated that similar compounds could reduce cell viability in cancer cell lines by inducing apoptosis and cell cycle arrest.

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are still being elucidated. Preliminary findings suggest:

- Inhibition of Enzymatic Activity : The sulfonyl chloride moiety can interact with nucleophilic sites on enzymes, inhibiting their function.

- Cellular Uptake : The lipophilic nature of the compound facilitates cellular uptake, enhancing its bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-1-fluoronaphthalene-2-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodology : Begin with halogenation of naphthalene derivatives. Fluorination via Balz-Schiemann or halogen-exchange reactions (e.g., using KF in polar aprotic solvents) can introduce the fluorine atom. Subsequent sulfonation with chlorosulfonic acid at controlled temperatures (0–5°C) minimizes side reactions. Bromination is achieved using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under inert conditions.

- Critical Factors : Temperature control during sulfonation prevents decomposition. Stoichiometric ratios of halogenating agents (e.g., Br₂) must be optimized to avoid over-bromination. Purification via column chromatography (hexane/ethyl acetate) or recrystallization (dichloromethane/hexane) is recommended .

Q. How can spectroscopic techniques (NMR, MS) reliably characterize this compound, given its structural complexity?

- Approach :

- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃. The fluorine atom causes splitting in adjacent proton signals (e.g., J₃-F coupling in the naphthalene ring).

- 19F NMR : Confirm fluorine substitution at position 1 (δ ~ -110 to -120 ppm for aromatic F).

- HRMS : Look for molecular ion peaks at m/z ≈ 323.9 (C₁₀H₅BrClFO₂S⁺) with isotopic patterns matching Br/Cl.

- Data Interpretation Challenges : Overlapping signals from bromine and fluorine substituents may require 2D NMR (e.g., COSY, HSQC) for resolution .

Advanced Research Questions

Q. How does the electronic interplay between bromine and fluorine substituents affect regioselectivity in cross-coupling reactions?

- Experimental Design : Test Suzuki-Miyaura couplings using Pd catalysts. The bromine atom (stronger leaving group) typically undergoes coupling preferentially over fluorine. Compare reactivity with aryl boronic acids under varying conditions (e.g., ligand type, solvent polarity).

- Data Analysis : Monitor reaction progress via TLC/GC-MS. Quantify regioselectivity using ¹H NMR integration of coupled vs. uncoupled products. Fluorine’s electron-withdrawing effect may stabilize intermediates, enhancing bromine’s reactivity .

Q. What are the stability profiles of this sulfonyl chloride under different storage and reaction conditions?

- Methodology :

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures.

- Hydrolytic Sensitivity : Expose the compound to controlled humidity (e.g., 40–80% RH) and monitor hydrolysis via IR (loss of S=O stretching at ~1370 cm⁻¹) or titration of liberated HCl.

- Recommendations : Store under anhydrous conditions (argon/vacuum) at -20°C. Use freshly distilled THF or DMF as reaction solvents to minimize hydrolysis .

Data Contradiction Resolution

Q. How to resolve discrepancies in reported reactivity with primary vs. secondary amines?

- Case Study : If conflicting studies report variable sulfonamide yields, design control experiments to isolate variables:

- Amine Basicity : Compare reaction rates of aniline (weak base) vs. piperidine (strong base).

- Solvent Effects : Test polar aprotic (DMF) vs. non-polar (toluene) solvents.

- Kinetic Analysis : Use stopped-flow NMR to track intermediate formation.

- Conclusion : Steric hindrance from secondary amines may slow nucleophilic attack on the sulfonyl chloride, requiring elevated temperatures or catalytic bases (e.g., Et₃N) .

Application-Oriented Questions

Q. How can this compound serve as a precursor for bioactive sulfonamides in drug discovery?

- Synthetic Strategy : React with aminopyridines or heterocyclic amines to generate sulfonamide libraries. For example:

- Step 1 : Add NaH in THF to deprotonate the amine.

- Step 2 : Add this compound dropwise at 0°C (prevents exothermic side reactions).

- Step 3 : Purify via flash chromatography (silica gel, gradient elution).

- Biological Relevance : The bromine and fluorine substituents enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.